molecular formula C18H21FN2O2 B2779816 N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide CAS No. 953170-52-0

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2779816
CAS No.: 953170-52-0
M. Wt: 316.376
InChI Key: HQYXILFIIJHDPM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a phenethyl group, and a fluorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)phenethylamine with 2-fluorophenol in the presence of a suitable catalyst to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenethyl)-2-(2-chlorophenoxy)acetamide
  • N-(4-(dimethylamino)phenethyl)-2-(2-bromophenoxy)acetamide
  • N-(4-(dimethylamino)phenethyl)-2-(2-iodophenoxy)acetamide

Uniqueness

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in its structure. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYXILFIIJHDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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